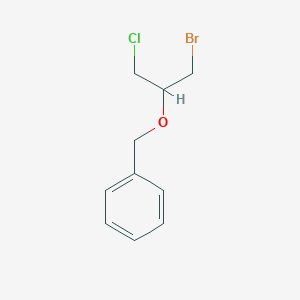

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

Übersicht

Beschreibung

The compound of interest, "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene," is a halogenated organic molecule that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can help infer some aspects of its chemistry. For instance, the alkylation of benzene with halogenated compounds is a common theme in the literature .

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve Friedel–Crafts alkylation, as seen in the study where benzene is alkylated with 1,2-dibromo-3-chloro-2-methylpropane using Lewis and Brønsted acid catalysts . Although the exact synthesis of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene" is not detailed, similar methodologies could potentially be applied, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can exhibit interesting features such as supramolecular hydrogen bonding and π–π interactions, as observed in the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene . Additionally, the dihedral angle between benzene rings in such compounds can vary significantly, influencing the overall molecular conformation .

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions with nucleophiles. For example, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with alcohols and amines to yield alkoxylation and amination products . These reactions are typically characterized using spectral methods, which could also be relevant for studying the reactions of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be quite diverse. For instance, the presence of multiple bromine atoms can significantly affect the reactivity and physical properties of the molecule, as seen in the total synthesis of a biologically active, naturally occurring dibrominated compound . The specific properties of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene" would likely be influenced by the presence of both bromine and chlorine atoms, as well as the ether linkage to the benzene ring.

Wissenschaftliche Forschungsanwendungen

Polycondensation Reactions

A study by Kolesnikov and Korshak (1953) explored the polycondensation reaction of 1-bromo-3-chloropropane with benzene, identifying zirconium chloride, aluminum bromide, and ferric chloride as catalysts for this reaction. This research highlights the application of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in creating polymers through polycondensation processes (Kolesnikov & Korshak, 1953).

Synthesis of Macromolecular Compounds

The synthesis of macromolecular compounds using (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene has been demonstrated. For instance, Matsuda and Shinohara (1978) studied the reactions of functionally substituted 2-chloropropanes with benzene, revealing the potential of these compounds in the synthesis of various macromolecules (Matsuda & Shinohara, 1978).

Antimicrobial Agents

A paper by Liaras et al. (2011) discussed the synthesis of antimicrobial agents involving compounds with bromo, chloro, and other groups on the benzene ring. These compounds showed potent antimicrobial activity against various microorganisms, indicating the utility of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in the development of new antimicrobial agents (Liaras et al., 2011).

Synthesis of Non-Peptide Small Molecular Antagonists

Bi (2015) synthesized small molecular antagonists using derivatives of benzamide, indicating the relevance of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in the synthesis of these molecules. This research suggests potential applications in the development of pharmacologically active compounds (Bi, 2015).

Crystal Structural Studies

Stein, Hoffmann, and Fröba (2015) conducted crystal structural studies of derivatives of benzene, demonstrating the significance of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in crystallography and material science research (Stein, Hoffmann, & Fröba, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1-bromo-3-chloropropan-2-yl)oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTNVCYQDKDAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392758 | |

| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene | |

CAS RN |

54307-67-4 | |

| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)